Bleu Patent V

Vue d'ensemble

Description

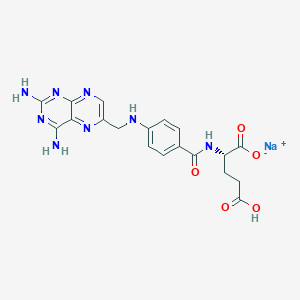

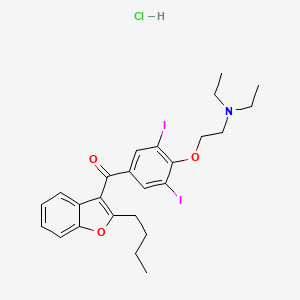

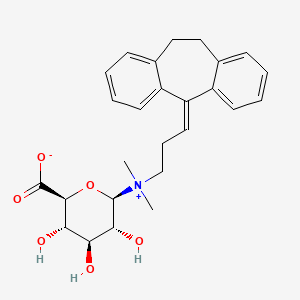

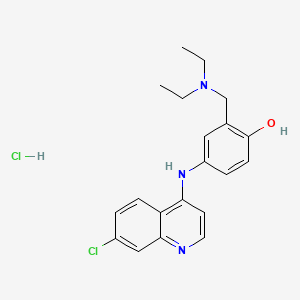

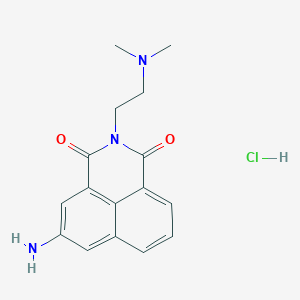

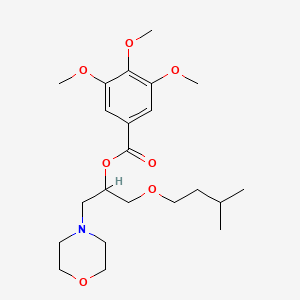

Patent Blue V, also known as Food Blue 5, Sulphan Blue, Acid Blue 3, L-Blau 3, C-Blau 20, Patentblau V, Sky Blue, or C.I. 42051, is a sky blue synthetic triphenylmethane dye . It is principally the calcium or sodium salt of 2-[4-[alpha-(4-diethyl-aminophenyl)-5-hydroxy-2,4-disulfonatophenylmethylidene]-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt . It is used as a food coloring and has the E number E131 .

Molecular Structure Analysis

Patent Blue V is a sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy-2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt . It is a complex molecule with multiple functional groups, including sulfonate groups, which likely contribute to its solubility in water.

Physical And Chemical Properties Analysis

Patent Blue V is a triarylmethane dye that occurs as a blue powder or granules . It is soluble in water due to its sulfonate groups. Its color varies from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions .

Applications De Recherche Scientifique

Imagerie médicale et chirurgie

Le Bleu Patent V est utilisé dans des procédures médicales telles que la lymphangiographie et la biopsie du ganglion sentinelle pour colorer les vaisseaux lymphatiques, ce qui facilite la visualisation des structures du système lymphatique pendant la chirurgie .

Santé dentaire

En dentisterie, le this compound sert de colorant dans les comprimés révélateurs de la plaque dentaire. Ces comprimés permettent de révéler la plaque dentaire sur les dents, ce qui facilite l'identification par les dentistes et les patients des zones nécessitant un nettoyage plus approfondi .

Indicateur de pH

Ce composé est efficace comme indicateur de pH dans la plage de 0,8 à 3,0, ce qui peut être appliqué dans diverses expériences chimiques et biologiques pour déterminer l'acidité ou la basicité d'une solution .

Coloration biologique

En recherche biologique, le this compound est utilisé pour la démonstration de l'hémoglobine et comme traceur physiologique pour étudier le mouvement des fluides dans les organes tels que les reins .

Chimie analytique

Les propriétés acido-basiques du this compound ont été largement étudiées, ce qui le rend utile en spectrophotométrie et en colorimétrie tristimulus pour étudier les mécanismes de protonation en solutions aqueuses .

Applications industrielles

Le this compound a été appliqué dans des environnements industriels, en particulier dans le traitement des eaux usées. Il est utilisé dans une méthode spectrophotométrique d'extraction par solvant pour déterminer les surfactants cationiques dans les eaux usées industrielles .

Mécanisme D'action

Target of Action

Patent Blue V, also known as Acid Blue 3, primarily targets the lymphatic vessels, arterial territories, and lymph nodes . It is used to label these structures prior to biopsy in some cancers . In the field of ophthalmology, it serves as an intraocular stain in retinectomy, specifically for the surgical removal of the inner limiting membrane (ILM) .

Mode of Action

The specific binding of Patent Blue V allows it to freely travel in the breast lymphatics, providing a less invasive alternative for staging . It forms a complex with albumin, which is picked up by regional afferent lymphatics to identify sentinel lymph nodes . A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to .

Biochemical Pathways

Its ability to bind specifically and travel freely in the lymphatic system suggests that it may interact with proteins or receptors involved in lymphatic transport .

Result of Action

The administration of Patent Blue V results in a localized blue coloration, making it a sensitive and specific option for the detection of micrometastatic cancer in lymph nodes . It also causes a bluish discoloration of the skin after injection, which disappears within 24 to 48 hours . If a disease affecting lymph nodes or blood circulation disorders is present, this discoloration may last longer .

Action Environment

The action of Patent Blue V can be influenced by environmental factors. For instance, its color is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions . It is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution . These properties suggest that the compound’s action, efficacy, and stability may be influenced by the pH and redox conditions of its environment .

Safety and Hazards

Patent Blue V is poorly absorbed and has low systemic toxicity . In the absence of data on irritancy, sensitisation and inhalation toxicity, it would be prudent to treat Patent Blue V as an irritant and a skin sensitiser and as toxic by inhalation . It is banned as a food dye in Australia and the US, as it may cause allergic reactions .

Orientations Futures

Patent Blue V is used for marking lymphatic vessels and arterial territories as well as for sentinel lymph node prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes . Its future use may continue to be in the medical field, particularly in oncological surgeries for accurate and complete excision of lymph nodes .

Analyse Biochimique

Biochemical Properties

Patent Blue V interacts with various biomolecules in its applications. For instance, in the field of pharmacology, it has been used as a stain . It is a disulfonated diaminotriphenylmethane dye with a hydrophilic anion and an aromatic system . Its color changes from orange under acidic conditions to blue in alkali , indicating its potential interaction with pH-dependent enzymes and proteins.

Cellular Effects

It has been reported that Patent Blue V has low systemic toxicity and is poorly absorbed This suggests that its impact on cellular processes may be limited

Molecular Mechanism

It is known that the color of the dye is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions This suggests that it may interact with biomolecules in a pH-dependent manner

Temporal Effects in Laboratory Settings

It is known that the dye fades fairly quickly when exposed to light . This suggests that its stability may be affected by light exposure, which could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

It has been reported that the maximum safe feed concentration of Patent Blue V is 250 mg/kg complete feed for non food-producing animals

Metabolic Pathways

It has been reported that after intravenous injection into rats, the color is excreted in the urine, which is colored blue during the 12 hours following the injection . This suggests that it may be metabolized and excreted by the kidneys.

Transport and Distribution

Given its use as a dye in lymphangiography and sentinel node biopsy , it can be inferred that it may be transported through the lymphatic system.

Subcellular Localization

Given its pH-dependent color change , it may be localized in cellular compartments with varying pH levels

Propriétés

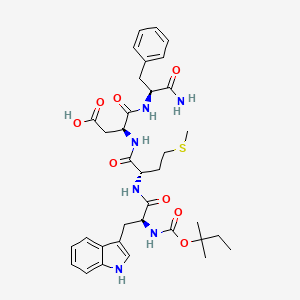

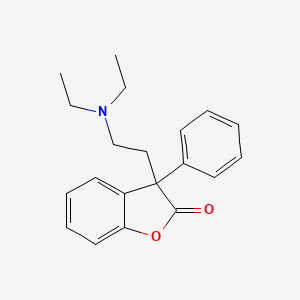

| { "Design of the Synthesis Pathway": "The synthesis of Patent Blue V can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-Aminobenzenesulfonic acid", "2,5-Dimethoxyaniline", "Sodium nitrite", "Sodium sulfite", "Sodium hydroxide", "Copper sulfate pentahydrate", "Sodium chloride", "Hydrochloric acid", "Sodium carbonate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Diazotization of 4-Aminobenzenesulfonic acid with Sodium nitrite and Hydrochloric acid to form diazonium salt", "Step 2: Coupling of diazonium salt with 2,5-Dimethoxyaniline in the presence of Sodium sulfite and Sodium hydroxide to form intermediate", "Step 3: Oxidation of intermediate with Copper sulfate pentahydrate and Sodium chloride to form Patent Blue V", "Step 4: Purification of Patent Blue V using Sodium carbonate and Sodium bicarbonate" ] } | |

| 3536-49-0 | |

Formule moléculaire |

C27H32CaN2O7S2 |

Poids moléculaire |

600.8 g/mol |

Nom IUPAC |

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate |

InChI |

InChI=1S/C27H32N2O7S2.Ca/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36); |

Clé InChI |

KJRBDMBNCBFVAS-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Ca] |

Apparence |

Solid powder |

| 3536-49-0 | |

Description physique |

Dark blue powder or granules |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.